molecular formula C17H25BN2O3 B1393489 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde CAS No. 1150561-69-5

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde

Cat. No. B1393489
M. Wt: 316.2 g/mol
InChI Key: JGUHLQZHMYZBJF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde” could not be found in the available data .

Scientific Research Applications

    Self-Healing Polymers and Hydrogels

    • Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics .
    • These bonds induce internal reorganization in response to changes in biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose .
    • This multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

    Suzuki Coupling

    • The Suzuki Coupling is a palladium-catalysed cross coupling between organoboronic acid and halides .
    • Recent catalyst and methods developments have broadened the possible applications enormously, so that the scope of the reaction partners is not restricted to aryls, but includes alkyls, alkenyls and alkynyls .
    • Potassium trifluoroborates and organoboranes or boronate esters may be used in place of boronic acids .

    Reagents and Catalysts in Organic Synthesis

    • Boronic acids and boronate esters are used as reagents and catalysts in organic synthesis .
    • They are stable, safe to handle, and are considered green compounds .

    Probes and Sensors in Chemical Biology

    • Boronic acids and boronate esters are used as probes and sensors in chemical biology .

    Therapeutic Drugs

    • Boronic acids and boronate esters are used in a few drugs, such as the cancer therapies bortezomib (Velcade) and ixazomib (Ninlaro) .

    Bronsted-Lewis Acid Catalysts

    • Organoboronic acids and organoborinic acids are used as Bronsted-Lewis acid catalysts in organic synthesis .

    Controlled and Precise Polymer Synthesis

    • Organoboron reagents have garnered considerable attention due to their distinct properties .
    • Boronic acids and boronate esters have been important intermediates for cross-coupling reactions and other functional group construction and are often used to synthesize small organic molecules, drugs, and bioactive substances .
    • They are used in the synthesis of boron-containing monomers and polymer materials .
    • Organoboron-based photocatalysts, employing their inner-sphere electron transfer (ISET) mechanisms to initiate controlled radical polymerization .
    • Alkylborane is utilized to initiate controlled radical polymerization and further designed B-alkylcatecholboranes to prepare ultra-high molecular weight polymers .

    Production of Polymers, Detergents, Pesticides, and More

    • Different boronates are used to produce polymers, detergents, pesticides, and more .
    • They also have many other uses, such as a catalyst for organic reactions .

    Alpha-Haloalkylboronic Esters in Asymmetric Synthesis

    • Alpha-haloalkylboronic esters are used in asymmetric synthesis .
    • Cycloadditions and other additions to alkenyl-, alkynyl-, and dienylboronic esters .

    Organoboronic Acids and Organoborinic Acids as Bronsted-Lewis Acid Catalysts

    • Organoboronic acids and organoborinic acids are used as Bronsted-Lewis acid catalysts in organic synthesis .
    • Oxazaborolidines are used as asymmetric inducers for the reduction of ketones and ketimines .

    Probes and Sensors in Chemical Biology

    • Boronic acids and boronate esters are used as probes and sensors in chemical biology .

    Therapeutic Drugs

    • Boronic acids and boronate esters are used in a few drugs, such as the cancer therapies bortezomib (Velcade) and ixazomib (Ninlaro) .

properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-7-15(8-6-14)20-11-9-19(13-21)10-12-20/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUHLQZHMYZBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675124
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde

CAS RN

1150561-69-5
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde

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